

Exciton dynamics in CdSeS core/shell quantum dots

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Compound of Interest

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An In-depth Technical Guide to Exciton Dynamics in CdSeS Core/Shell Quantum Dots

Introduction

Colloidal semiconductor quantum dots (QDs) have emerged as a cornerstone of modern nanoscience, offering size-tunable optical properties that are leveraged in applications ranging from high-performance displays and solid-state lighting to biomedical imaging and quantum information processing. Among the various material systems, those based on cadmium selenide (CdSe) are particularly well-studied. The development of core/shell heterostructures, such as CdSeS/CdS or CdSeS/ZnS, represents a critical advancement in this field. The "CdSeS" designation typically refers to a core with an alloyed or graded composition, which provides a "soft" confinement potential for charge carriers.

The addition of a higher bandgap semiconductor shell, such as Cadmium Sulfide (CdS) or Zinc Sulfide (ZnS), serves two primary purposes: it passivates surface defects (dangling bonds) that act as non-radiative recombination centers, and it confines the exciton's wavefunction, isolating it from the external environment.^[1] This passivation is crucial for achieving high photoluminescence quantum yields (PLQY) and improved photostability.^{[1][2]} Understanding the intricate dance of photoexcited electron-hole pairs—the exciton dynamics—within these nanostructures is paramount for optimizing their performance and designing next-generation devices.

This guide provides a comprehensive technical overview of the fundamental excitonic processes in CdSeS core/shell quantum dots, intended for researchers and professionals in

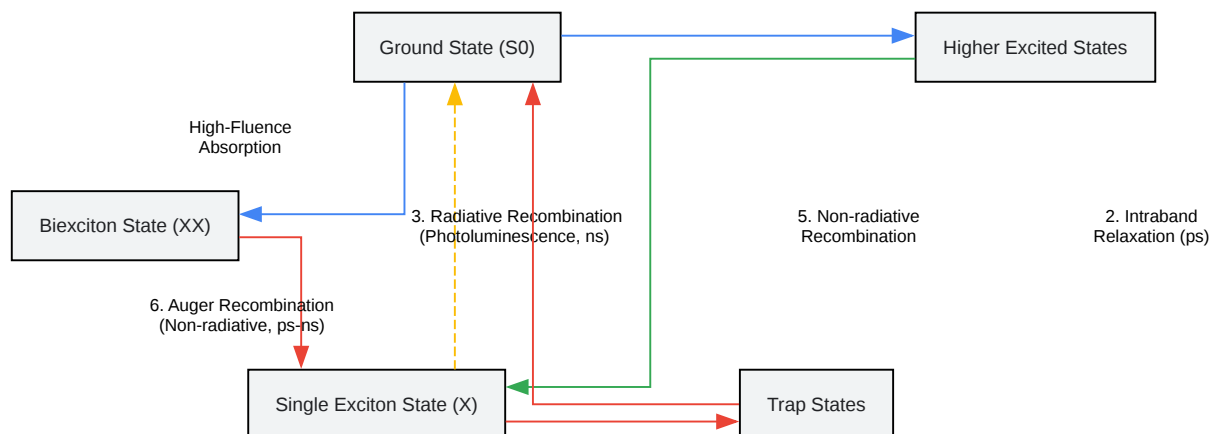
materials science and drug development. We will delve into the generation, relaxation, and recombination of various excitonic species, the experimental techniques used to probe these dynamics, and the quantitative data that defines their behavior.

Fundamentals of Exciton States and Dynamics

Upon absorption of a photon with energy greater than the bandgap, an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole". In the confined volume of a quantum dot, this electron and hole are strongly correlated by Coulomb forces and form a quasi-particle known as an exciton. The behavior of these excitons dictates the optical and electronic properties of the QD.

- **Single Exciton (X):** The fundamental excited state, consisting of one electron-hole pair. Its radiative recombination is responsible for the primary photoluminescence of the quantum dot.
- **Charged Excitons (Trions):** An exciton combined with an extra charge carrier. A negative trion (X^-) consists of two electrons and one hole, while a positive trion (X^+) consists of one electron and two holes. The presence of the third charge carrier opens up efficient non-radiative decay pathways.^[3]
- **Multi-Excitons (e.g., Biexciton, XX):** States containing two or more excitons. The biexciton, comprising two electron-hole pairs, is of particular interest. While it can recombine radiatively, its lifetime is often dominated by a powerful non-radiative process.

The lifecycle of an exciton involves several competing pathways, as illustrated in the diagram below.



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Core exciton generation and recombination pathways in a quantum dot.

The key processes governing these dynamics are:

- **Photon Absorption:** An incoming photon excites an electron-hole pair, creating an exciton.
- **Intraband Relaxation:** The newly formed "hot" exciton rapidly cools to the band-edge state, typically on a picosecond timescale, shedding excess energy as heat (phonons).
- **Radiative Recombination:** The exciton annihilates, emitting a photon. The efficiency of this process is quantified by the PLQY. This is a relatively slow process, occurring on the nanosecond timescale in CdSe-based QDs.
- **Carrier Trapping:** An electron or hole can become localized at a defect site, often on the surface of the QD. This trapped state is typically non-radiative.
- **Non-radiative Recombination from Traps:** The trapped carrier eventually recombines with the other carrier non-radiatively.
- **Auger Recombination:** This is a multi-carrier process where the recombination energy of one exciton is transferred to another charge carrier (electron or hole), exciting it to a higher energy state.^[4] This "hot" carrier then quickly relaxes back to the band edge by releasing

phonons. Auger recombination is the dominant non-radiative decay channel for biexcitons and trions and is a primary cause of reduced emission efficiency at high excitation powers.^[5]^[6]

The Critical Role of the Core/Shell Architecture

The design of the core/shell interface and the thickness of the shell are powerful tools for engineering exciton dynamics.

- **Surface Passivation:** The shell material, having a wider bandgap, effectively "buries" the core, eliminating surface trap states that would otherwise quench luminescence.^[1] This significantly increases the PLQY.
- **Wavefunction Engineering:** In a quasi-type-II band alignment, common for CdSe/CdS systems, the electron's wavefunction is delocalized over both the core and the shell, while the hole remains confined to the core. This spatial separation reduces the electron-hole overlap, which can increase the radiative lifetime. More importantly, the increased total volume of the exciton wavefunction drastically reduces the carrier-carrier Coulomb interactions that drive Auger recombination.^[5]^[7] Thicker shells lead to stronger suppression of Auger decay, which is critical for applications requiring high exciton densities, such as lasers.^[6]^[8]

Quasi-Type-II band alignment in a CdSeS core/shell quantum dot.

Quantitative Analysis of Excitonic Processes

Single Exciton and Trion Dynamics

The lifetime and quantum yield of single excitons are fundamental benchmarks for QD quality. In high-quality core/shell structures, the PLQY can approach unity. The introduction of an additional charge to form a trion dramatically alters the dynamics. Studies on alloyed CdSeS/ZnS and similar CdSe/CdS QDs show that charged excitons (trions) have significantly shorter lifetimes than neutral excitons due to efficient Auger recombination.^[3]

Parameter	Neutral Exciton (X)	Negative Trion (T ⁻)	Positive Trion (T ⁺)	Material System	Citation
Lifetime	Longer (e.g., >20 ns)	Intermediate (e.g., ~17 ns)	Shorter (e.g., ~3 ns)	CdSe/CdS (Thick Shell)	[3]
PLQY	High (30-100%)	Lower	Lowest	General CdSe-based	[1][9]
Auger Rate	N/A	Slower than T ⁺	Up to 6x faster than T ⁻	CdSe/CdS (4nm core/10nm shell)	[5][8]

Table 1: Comparison of typical photophysical properties for neutral and charged excitons in CdSe-based core/shell quantum dots.

Biexciton Dynamics and Auger Recombination

For applications like lasers and LEDs operating at high brightness, understanding biexciton (XX) behavior is crucial. The primary figure of merit is the biexciton quantum yield (QY_{XX}), which is the fraction of biexcitons that recombine radiatively. In most standard QDs, this value is very low (<10%) because the Auger recombination process is much faster (picoseconds to a few nanoseconds) than radiative recombination (tens of nanoseconds).[10]

However, by engineering the core/shell structure (e.g., increasing shell thickness or grading the interface), the Auger rate can be significantly suppressed, leading to higher biexciton quantum yields.[6][11] This suppression is a direct result of the increased exciton volume, which reduces carrier-carrier interactions.[5][7]

Core/Shell Dimensions	Avg. Biexciton QY (QYXX)	QYXX Range	Auger Lifetime ($\tau_{A,XX}$)	Material System	Citation
2.2 nm core / 4 ML shell	~3%	Up to 7%	-	CdSe/CdS	[11]
Emission at 593 nm	6%	0 - 38%	-	CdSe/CdS	[12]
Emission at 624 nm	8%	1 - 55%	-	CdSe/CdS	[12]
7.2 nm core QS	-	-	22 ns	CdSe/CdS Quantum Shell	[11]
8.7 nm core QS	-	-	90 ns	CdSe/CdS Quantum Shell	[11]

Table 2: Biexciton quantum yields and Auger lifetimes for various CdSe/CdS core/shell nanocrystals. Note the significant heterogeneity observed in single-dot measurements and the dramatic increase in Auger lifetime for large quantum shells (QS).

Photoluminescence Blinking

At the single-dot level, PL intensity is not constant but fluctuates randomly between a bright "on" state and a dark "off" state—a phenomenon known as blinking.[\[4\]](#) The prevailing model attributes blinking to the intermittent charging and neutralization of the QD. When the dot is charged (forming a trion), the fast, non-radiative Auger process quenches the emission, leading to an "off" state.[\[4\]](#)[\[13\]](#) The "on" state corresponds to the radiative recombination of the neutral exciton.

The statistics of these "on" and "off" periods provide insight into the charge trapping and detrapping dynamics at the QD's surface and interface. Engineering the core/shell structure to create a smoother confinement potential and passivate surface traps can significantly suppress blinking, leading to QDs that are "on" for over 90% of the time.[\[2\]](#)

Experimental Protocols for Probing Exciton Dynamics

A suite of spectroscopic techniques is employed to unravel the complex dynamics of excitons.

Synthesis of CdSeS Core/Shell QDs

A typical synthesis is performed via a high-temperature organometallic route.

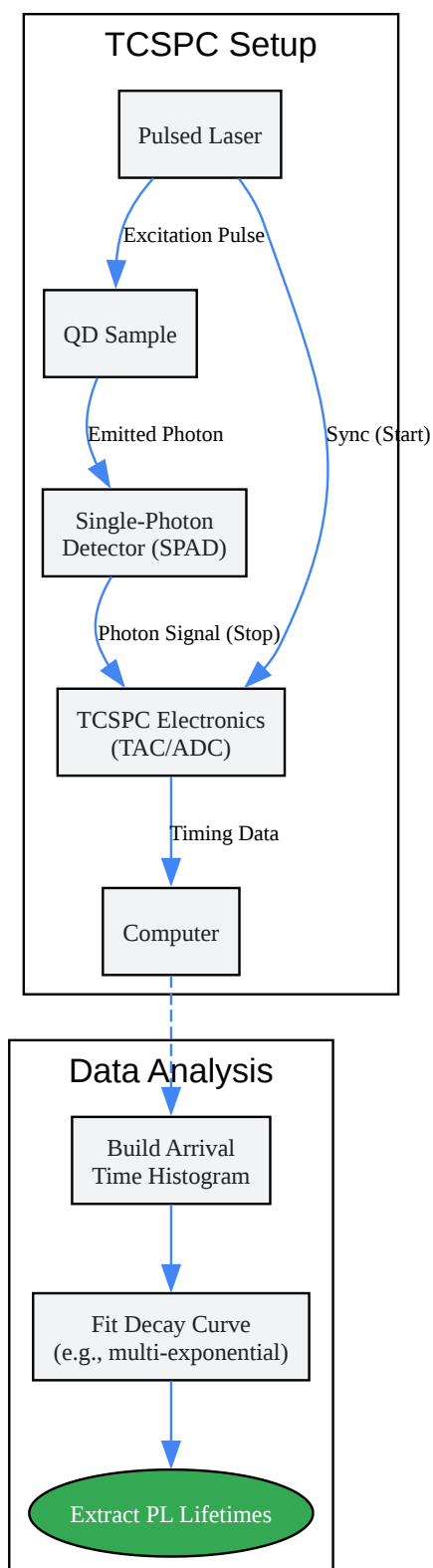
- **Core Synthesis:** Cadmium and selenium precursors (e.g., cadmium oleate and selenium powder dissolved in trioctylphosphine) are injected into a hot coordinating solvent (e.g., 1-octadecene) at temperatures around 300 °C.[9] The inclusion of sulfur precursors or the use of a graded injection can produce the alloyed CdSeS core.
- **Shell Growth:** After the cores have formed, shell precursors (e.g., cadmium oleate and zinc oleate with octanethiol) are added dropwise or via successive injections at a lower temperature (e.g., 240-300 °C).[9][14] This is known as the successive ionic layer adsorption and reaction (SILAR) method.[15] The slow addition rate is crucial for uniform, high-quality shell growth.[2]
- **Purification:** The resulting QDs are purified by repeated precipitation with a non-solvent (like methanol or ethanol) and redispersion in a solvent (like toluene or hexane).

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring photoluminescence lifetimes.

- **Principle:** The sample is excited by a high-repetition-rate pulsed laser. A sensitive single-photon detector records the arrival time of each emitted photon relative to the laser pulse. By building a histogram of these arrival times over millions of events, a precise PL decay curve is constructed.
- **Methodology:**
 - A dilute solution of QDs is placed in a cuvette or spin-coated onto a glass coverslip for single-dot measurements.[16]

- The sample is excited by a picosecond pulsed diode laser (e.g., at 405 nm).
- Emitted photons are collected, passed through a long-pass filter to remove scattered laser light, and focused onto a single-photon avalanche diode (SPAD) or microchannel plate (MCP) detector.
- Timing electronics measure the delay between the laser sync signal and the detected photon signal.
- The resulting decay curve is fitted with one or more exponential functions to extract the lifetime components.



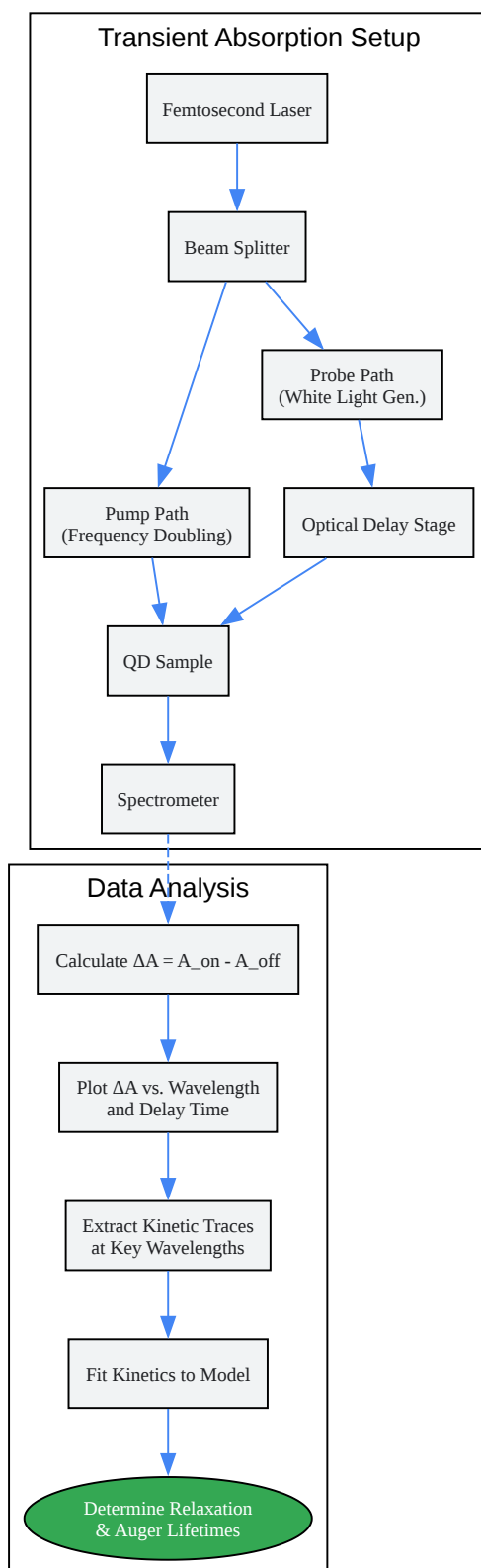
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Experimental workflow for Time-Correlated Single Photon Counting (TCSPC).

Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique for monitoring ultrafast carrier dynamics.

- Principle: A powerful "pump" pulse excites the sample, and a weaker, broadband "probe" pulse arrives at a variable time delay. The difference in the probe's absorption spectrum with and without the pump pulse (ΔA) is measured. This ΔA signal is sensitive to the population of excited states. For QDs, the dominant feature is often a "bleach" at the first exciton energy, which arises from conduction band state-filling.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Methodology:
 - A femtosecond laser system generates both the pump and probe pulses.
 - The pump pulse (e.g., 390 nm) excites the QD sample in a cuvette.
 - The probe pulse (a white-light supercontinuum) passes through the excited sample volume at a precisely controlled delay time (Δt).
 - The transmitted probe spectrum is measured by a spectrometer.
 - By varying Δt , one can track the recovery of the bleach signal, which corresponds to the decay of the electron population in the conduction band via recombination. This allows for the measurement of fast processes like Auger recombination.



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Experimental workflow for Transient Absorption (TA) Spectroscopy.

Conclusion

The exciton dynamics in CdSeS core/shell quantum dots are a rich and complex interplay of radiative and non-radiative processes governed by quantum confinement and multi-particle interactions. The development of sophisticated core/shell heterostructures with alloyed or graded interfaces has provided a powerful means to control these dynamics. By passivating surface traps and engineering the exciton wavefunction to suppress non-radiative Auger recombination, researchers have created highly efficient and stable quantum emitters. Techniques like TCSPC and transient absorption spectroscopy provide the essential tools to probe these ultrafast processes, revealing the quantitative parameters that underpin QD performance. A deep understanding of these principles is critical for the continued advancement of QD-based technologies, from vibrant displays and efficient lighting to sensitive biological probes and next-generation quantum devices.

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